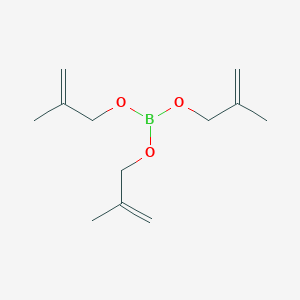

Tris(2-methylprop-2-en-1-yl) borate

Description

Properties

CAS No. |

78538-54-2 |

|---|---|

Molecular Formula |

C12H21BO3 |

Molecular Weight |

224.11 g/mol |

IUPAC Name |

tris(2-methylprop-2-enyl) borate |

InChI |

InChI=1S/C12H21BO3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h1,3,5,7-9H2,2,4,6H3 |

InChI Key |

AYFFECFSHYKLDG-UHFFFAOYSA-N |

Canonical SMILES |

B(OCC(=C)C)(OCC(=C)C)OCC(=C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tris 2 Methylprop 2 En 1 Yl Borate

Esterification Reactions Utilizing Boric Acid or Boron Halides

Esterification represents a fundamental approach to the synthesis of Tris(2-methylprop-2-en-1-yl) borate (B1201080). This method typically involves the reaction of a boron-containing starting material, such as boric acid or a boron halide, with 2-methylprop-2-en-1-ol.

Direct Condensation Approaches with 2-Methylprop-2-en-1-ol

The direct condensation of boric acid with an alcohol is a common method for preparing borate esters. wikipedia.org In this reaction, boric acid reacts with three equivalents of 2-methylprop-2-en-1-ol to form Tris(2-methylprop-2-en-1-yl) borate and water. To drive the reaction to completion, a dehydrating agent is often employed to remove the water as it is formed. wikipedia.org The reaction is generally carried out in a suitable solvent, and the product can be purified by distillation due to its volatile nature. wikipedia.org

The use of acidic ionic liquids as both a catalyst and a reaction medium has been explored for the synthesis of borate esters. google.com This method involves mixing boric acid and the alcohol in the ionic liquid and stirring at temperatures ranging from room temperature to 90°C for 2 to 15 hours. google.com After the reaction, the borate ester layer can be separated and purified by fractional distillation. google.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Boric Acid, 2-Methylprop-2-en-1-ol | Dehydrating Agent | Tris(2-methylprop-2-en-1-yl) borate | Not specified | wikipedia.org |

| Boric Acid, Alcohol | Acidic Ionic Liquid, RT-90°C, 2-15h | Borate Ester | Not specified | google.com |

| Trimethylacetoxysilane, Boric Acid | 110°C, 1h, then vacuum rectification | Tris(trimethylsilyl) borate | 92% | researchgate.net |

Transesterification Pathways with Other Borate Esters

Transesterification offers an alternative route to Tris(2-methylprop-2-en-1-yl) borate. This process involves the exchange of an alkoxy group from an existing borate ester with the 2-methylprop-2-en-1-oxy group from 2-methylprop-2-en-1-ol. For instance, a readily available borate ester like trimethyl borate can be reacted with 2-methylprop-2-en-1-ol. wikipedia.org The equilibrium is typically shifted towards the desired product by removing the lower-boiling alcohol (in this case, methanol) by distillation.

Catalysts can be employed to facilitate the transesterification process. njit.edu Various catalysts, including hydrochloric acid, sodium methoxide, and aluminum isopropoxide, have been investigated. njit.edu In some cases, mixed alkoxide catalysts, such as magnesium-aluminum ethoxide, have been found to be particularly effective. njit.edu The reaction conditions, including the choice of catalyst and temperature, can significantly influence the reaction rate and yield. njit.edu

| Reactants | Catalyst | Product | Purity | Reference |

| High-boiling alkyl borate, Methyl benzoate (B1203000) or Methyl phthalate | Magnesium-aluminum ethoxide | Methyl borate | 88-95% | njit.edu |

Reactions Involving Boron Halides and Alkoxides/Alkenyl Alcohols

Boron halides, such as boron trichloride (B1173362), can also serve as starting materials for the synthesis of borate esters. While effective, the use of boron trichloride is often less suitable for large-scale production due to its reactivity and cost. google.com The reaction involves the treatment of the boron halide with three equivalents of 2-methylprop-2-en-1-ol or a corresponding alkoxide. The reaction is typically vigorous and requires careful control of the reaction conditions.

Organometallic Routes to Borate Esters

Organometallic reagents provide a versatile and powerful tool for the formation of carbon-boron bonds, which is a key step in the synthesis of certain borate esters. acs.org

Utilization of Grignard Reagents or Organolithium Compounds

Grignard reagents and organolithium compounds are highly reactive organometallic species that can be used to synthesize boronic esters. googleapis.com These reagents, prepared from the corresponding organic halides, react with borate esters, such as trialkyl borates, to form new boronic esters. googleapis.comacs.org However, a significant challenge with this method is the potential for multiple additions of the organometallic reagent to the boron center, leading to a mixture of products. google.comacs.org To circumvent this issue, an excess of the trialkyl borate is often used. google.com

The reaction is typically conducted in an ethereal solvent like tetrahydrofuran (B95107) (THF) at ambient temperature. google.comgoogle.com The choice of the borate ester can also influence the selectivity of the reaction, with some studies showing that specific trialkoxyboranes can lead to the selective preparation of borinic esters. acs.org

| Organometallic Reagent | Boron Source | Solvent | Key Feature | Reference |

| Grignard Reagent | Trialkyl borate | Ethereal (e.g., THF) | Multiple additions can occur | google.com |

| Organolithium Reagent | Selected trialkoxyboranes | Not specified | A simple preparation method | acs.org |

| Grignard Reagent | BH(OR1)(OR2) | Ethereal (e.g., THF) | Synthesis at ambient temperature | google.com |

Hydroboration-Oxidation Sequences for Precursor Synthesis

This reaction is known for its high stereospecificity, with the addition of the hydrogen and boron occurring on the same face of the double bond (syn-addition). wikipedia.org The choice of borane (B79455) reagent can influence the regioselectivity of the reaction, with bulkier boranes often providing higher selectivity. acs.org

Green Chemistry Approaches in Borate Ester Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of borate esters to minimize environmental impact and enhance efficiency. This involves the development of solvent-free reactions, the use of catalysts to improve reaction rates and selectivity, and designing synthetic routes with high atom economy.

Solvent-Free and Catalytic Synthetic Strategies

The traditional synthesis of borate esters often involves the reaction of boric acid with an alcohol in the presence of a dehydrating agent and a solvent to facilitate the removal of water, thereby driving the equilibrium towards the product. wikipedia.org However, a move towards greener alternatives has led to the exploration of solvent-free and catalytic methods.

Solvent-Free Synthesis: The direct reaction of boric acid with 2-methylprop-2-en-1-ol (methallyl alcohol) under solvent-free conditions represents a significant green chemistry approach. This method eliminates the need for potentially hazardous organic solvents, reducing waste and simplifying product isolation. The reaction can be driven to completion by heating the mixture and removing the water formed as a byproduct, often under reduced pressure. rsc.orgresearchgate.net This approach aligns with the green chemistry principle of waste prevention.

A plausible solvent-free synthesis of Tris(2-methylprop-2-en-1-yl) borate would involve mixing stoichiometric amounts of boric acid and 2-methylprop-2-en-1-ol and heating the mixture. The properties of 2-methylprop-2-en-1-ol, such as its boiling point of 113-115 °C, are crucial in determining the reaction temperature. sigmaaldrich.comsigmaaldrich.com A temperature slightly above the boiling point of water but below that of the alcohol would be optimal for water removal without significant loss of the reactant.

Catalytic Strategies: While the direct reaction is feasible, catalysts can enhance the reaction rate and allow for milder reaction conditions. Acid catalysts, such as sulfuric acid or hydrochloric acid, have been traditionally used but present corrosion and environmental concerns. google.com Greener catalytic systems are therefore of great interest.

Recent research has highlighted the use of borate esters themselves as catalysts for other reactions, such as amide synthesis, which underscores the potential for developing boron-based catalysts for borate ester synthesis. thieme.denih.govresearchgate.netnih.gov While specific catalytic systems for the synthesis of Tris(2-methylprop-2-en-1-yl) borate are not extensively documented, the principles from related borate ester syntheses can be applied. The use of solid acid catalysts or other reusable catalysts could offer a more sustainable alternative to traditional mineral acids.

| Reaction Parameter | Solvent-Free Approach | Catalytic Approach (Illustrative) |

| Reactants | Boric acid, 2-methylprop-2-en-1-ol | Boric acid, 2-methylprop-2-en-1-ol |

| Catalyst | None | Solid acid catalyst (e.g., Amberlyst-15) |

| Solvent | None | None or a high-boiling, green solvent |

| Temperature | 110-120 °C | 80-100 °C |

| Reaction Time | 4-6 hours | 2-4 hours |

| Water Removal | Distillation (atmospheric or vacuum) | Azeotropic distillation or pervaporation |

| Yield | Moderate to High | High |

Atom Economy and Sustainability in Synthetic Design

Atom economy is a key metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants into the desired product. youtube.com The synthesis of Tris(2-methylprop-2-en-1-yl) borate from boric acid and 2-methylprop-2-en-1-ol is inherently atom-economical, with water being the only byproduct.

The reaction is as follows: B(OH)₃ + 3 CH₂=C(CH₃)CH₂OH → B(OCH₂C(CH₃)=CH₂)₃ + 3 H₂O

Purification and Isolation Techniques for Unsaturated Borate Esters

The purification and isolation of the target borate ester are critical steps to obtain a product of high purity. Unsaturated borate esters like Tris(2-methylprop-2-en-1-yl) borate can be sensitive to hydrolysis and polymerization, requiring careful handling during purification.

Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying volatile liquid borate esters. wikipedia.org Given that Tris(2-methylprop-2-en-1-yl) borate is expected to be a liquid with a relatively high boiling point, vacuum distillation would be the preferred method to prevent thermal degradation and polymerization of the unsaturated allyl groups. The use of a diluent with a higher boiling point can also minimize prolonged heating of the ester. google.com

Chromatography: Column chromatography can be employed for the purification of borate esters, particularly for removing non-volatile impurities. researchgate.netasianpubs.org However, the choice of stationary phase is crucial, as silica (B1680970) gel can sometimes cause the hydrolysis of borate esters. researchgate.netreddit.com Neutral alumina (B75360) or silica gel treated with a passivating agent can be used to mitigate this issue. The selection of an appropriate eluent system is also critical to achieve good separation.

Other Techniques: For removing specific impurities, other techniques can be considered. For instance, washing with a non-aqueous solvent might be used to remove certain byproducts. The use of scavenger resins has also been reported for the purification of reaction mixtures containing borate esters, effectively removing unreacted starting materials and boron-containing impurities. nih.gov

| Purification Technique | Description | Applicability to Tris(2-methylprop-2-en-1-yl) borate |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Highly suitable for purifying the volatile liquid product and separating it from non-volatile impurities and unreacted boric acid. |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Can be used for high-purity applications, but requires careful selection of a non-hydrolytic stationary phase (e.g., neutral alumina) and eluent. researchgate.net |

| Azeotropic Distillation | Removal of water by forming an azeotrope with a suitable solvent. | Primarily used during the synthesis to drive the reaction forward, but can also be a part of the initial work-up to remove residual water. |

| Filtration | Separation of solid impurities from a liquid. | Useful for removing any solid catalysts or precipitated byproducts from the crude reaction mixture before further purification. |

Spectroscopic and Advanced Analytical Investigations of Tris 2 Methylprop 2 En 1 Yl Borate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of tris(2-methylprop-2-en-1-yl) borate (B1201080), offering precise information about the hydrogen, carbon, and boron nuclei within the molecule.

The ¹H NMR spectrum of tris(2-methylprop-2-en-1-yl) borate provides distinct signals corresponding to the different types of protons present in the methallyl groups. The alkene protons, which are directly attached to the double bond, typically appear in the downfield region of the spectrum. Specifically, two singlets are observed for the terminal vinyl protons, often designated as Ha and Hb, appearing at approximately 4.88 and 4.81 ppm. The methyl protons on the double bond resonate as a singlet at around 1.71 ppm. The methylene (B1212753) protons adjacent to the oxygen atom (B-O-CH₂) show a characteristic signal at approximately 4.18 ppm.

Table 1: ¹H NMR Chemical Shifts for Tris(2-methylprop-2-en-1-yl) borate

| Proton Type | Chemical Shift (δ, ppm) |

|---|---|

| Vinyl (Ha) | ~4.88 |

| Vinyl (Hb) | ~4.81 |

| Methylene (-CH₂-) | ~4.18 |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of tris(2-methylprop-2-en-1-yl) borate. The spectrum displays four distinct signals corresponding to the four unique carbon environments in the methallyl ligand. The quaternary carbon of the double bond (C=C(CH₃)) typically resonates at the most downfield position, around 142.1 ppm. The terminal vinyl carbon (=CH₂) appears at approximately 111.4 ppm. The methylene carbon adjacent to the oxygen atom (B-O-CH₂) has a chemical shift of about 67.9 ppm, and the methyl carbon shows a signal at around 22.0 ppm.

Table 2: ¹³C NMR Chemical Shifts for Tris(2-methylprop-2-en-1-yl) borate

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Vinyl (C=) | ~142.1 |

| Terminal Vinyl (=CH₂) | ~111.4 |

| Methylene (-CH₂-) | ~67.9 |

¹¹B NMR spectroscopy is a crucial tool for directly probing the environment of the boron atom. For tris(2-methylprop-2-en-1-yl) borate, the ¹¹B NMR spectrum exhibits a single, sharp resonance, which is characteristic of a tri-coordinated boron center. This signal typically appears at approximately 18.0 ppm (relative to BF₃·OEt₂), confirming the presence of a borate ester with a trigonal planar geometry around the boron atom. The sharpness of the peak indicates a relatively symmetric electronic environment.

Two-dimensional (2D) NMR experiments are instrumental in confirming the connectivity and assigning the signals observed in the 1D spectra.

COSY (Correlation Spectroscopy): While there are no direct proton-proton spin coupling systems that would show correlations in a COSY spectrum for the distinct proton groups in tris(2-methylprop-2-en-1-yl) borate, it can be used to confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For tris(2-methylprop-2-en-1-yl) borate, the HSQC spectrum would show correlations between the vinyl protons at ~4.88/4.81 ppm and the terminal vinyl carbon at ~111.4 ppm, the methylene protons at ~4.18 ppm and the methylene carbon at ~67.9 ppm, and the methyl protons at ~1.71 ppm and the methyl carbon at ~22.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for tris(2-methylprop-2-en-1-yl) borate would include the correlation between the methylene protons (~4.18 ppm) and the quaternary vinyl carbon (~142.1 ppm), as well as the terminal vinyl carbon (~111.4 ppm). Correlations would also be observed between the methyl protons (~1.71 ppm) and both the quaternary vinyl carbon (~142.1 ppm) and the terminal vinyl carbon (~111.4 ppm).

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the functional groups within the tris(2-methylprop-2-en-1-yl) borate molecule, particularly the C=C and B-O linkages.

The IR and Raman spectra of tris(2-methylprop-2-en-1-yl) borate display characteristic absorption bands that are indicative of its structure. A strong band corresponding to the C=C stretching vibration of the alkene group is typically observed in the region of 1655 cm⁻¹. The B-O stretching vibrations are also prominent features. A very strong and broad absorption band appearing in the range of 1340-1370 cm⁻¹ is characteristic of the asymmetric B-O stretching mode. A weaker band for the symmetric B-O stretch may also be observed. The out-of-plane bending vibrations of the C-H bonds in the alkene group usually appear as strong bands around 890 cm⁻¹.

Table 3: Key Vibrational Frequencies for Tris(2-methylprop-2-en-1-yl) borate

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=C Stretch | ~1655 |

| Asymmetric B-O Stretch | ~1340-1370 |

Diagnostic Bands for Isopropenyl Moieties

In the infrared (IR) spectrum of Tris(2-methylprop-2-en-1-yl) borate, the isopropenyl moieties would give rise to several characteristic absorption bands. These bands are crucial for confirming the presence of the C=C double bond and the associated vinyl and methyl groups.

Key expected IR absorption bands for the isopropenyl group include:

C=C Stretch: A weak to medium absorption band is anticipated in the region of 1650-1640 cm⁻¹. This band is characteristic of the carbon-carbon double bond stretching vibration.

=C-H Stretch (vinyl): The stretching vibration of the hydrogens attached to the double-bonded carbons would appear as a medium to strong band above 3000 cm⁻¹, typically in the 3080-3040 cm⁻¹ range.

=C-H Bend (vinyl): Out-of-plane bending vibrations of the vinyl C-H bonds are expected to produce a strong absorption in the 900-880 cm⁻¹ region.

C-H Stretch (methyl): The methyl groups will exhibit symmetric and asymmetric stretching vibrations in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively.

C-H Bend (methyl): Symmetric and asymmetric bending (scissoring and rocking) vibrations of the methyl groups are expected around 1465 cm⁻¹ and 1380 cm⁻¹, respectively.

The B-O stretching vibrations in borate esters are typically observed as a strong and broad band in the 1380-1310 cm⁻¹ region. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula of Tris(2-methylprop-2-en-1-yl) borate, which is C₁₂H₂₁BO₃. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass of the molecular ion [M]⁺ or a common adduct (e.g., [M+H]⁺, [M+Na]⁺) would be compared to the theoretically calculated mass for C₁₂H₂₁BO₃ to confirm the elemental composition.

Fragmentation Pattern Analysis for Structural Insights

In electron ionization mass spectrometry (EI-MS), Tris(2-methylprop-2-en-1-yl) borate would be expected to undergo characteristic fragmentation. While a specific spectrum for this compound is not available, the fragmentation pattern of a similar compound, triisopropyl borate (C₉H₂₁BO₃), can provide insights. nist.govnist.gov The mass spectrum of triisopropyl borate shows fragmentation corresponding to the loss of alkyl and alkoxy groups.

For Tris(2-methylprop-2-en-1-yl) borate, the fragmentation would likely involve:

Loss of a methallyl radical (•CH₂C(CH₃)=CH₂) leading to a fragment ion.

Loss of a methoxyallyl radical (•OCH₂C(CH₃)=CH₂) leading to a fragment ion.

Cleavage of the B-O bond.

Rearrangement reactions followed by fragmentation.

The presence of boron would also be indicated by the characteristic isotopic pattern of ¹⁰B (19.9%) and ¹¹B (80.1%).

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are vital for assessing the purity of Tris(2-methylprop-2-en-1-yl) borate and for analyzing it within mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given that borate esters are generally volatile, GC-MS would be a suitable technique for purity analysis. nih.gov The sample would be vaporized and separated on a GC column based on its boiling point and interactions with the stationary phase. The separated components would then be detected by a mass spectrometer, allowing for both quantification and identification of the main compound and any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of borate esters. However, care must be taken as they can be susceptible to hydrolysis, especially in the presence of water in the mobile phase. Reversed-phase HPLC with a suitable non-aqueous mobile phase or rapid analysis times would be necessary to prevent degradation on the column. The choice of detector (e.g., UV, refractive index, or mass spectrometer) would depend on the chromophoric properties of the compound and its impurities.

Computational and Theoretical Chemistry Studies of Tris 2 Methylprop 2 En 1 Yl Borate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or a simplified form) to provide information about electron distribution, molecular orbital energies, and bonding characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. uwa.edu.au For Tris(2-methylprop-2-en-1-yl) borate (B1201080), DFT would be the primary method for determining its most stable three-dimensional structure.

The process begins with a proposed initial structure of the molecule. The DFT calculation then iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy, a process known as geometry optimization. researchgate.netnih.gov Functionals like B3LYP or PBE, combined with a suitable basis set (e.g., 6-31G* or larger), are commonly employed for this purpose. nih.govscispace.com The result is a prediction of bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.

Once the geometry is optimized, DFT can be used to calculate a variety of electronic properties. These include the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the distribution of atomic charges. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

A hypothetical data table for the optimized geometry of Tris(2-methylprop-2-en-1-yl) borate, as would be generated by a DFT calculation, is presented below.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for Tris(2-methylprop-2-en-1-yl) borate

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | B-O | Data not available |

| O-C | Data not available | |

| C=C | Data not available | |

| Bond Angle | O-B-O | Data not available |

| B-O-C | Data not available | |

| Dihedral Angle | C-O-B-O | Data not available |

Ab Initio Methods for Electronic Configuration and Bonding

Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC) can provide a more rigorous description of the electronic configuration and bonding in a molecule.

For Tris(2-methylprop-2-en-1-yl) borate, ab initio calculations could be used to:

Validate DFT results: Comparing the results from ab initio methods with those from DFT can provide confidence in the accuracy of the computed properties.

Investigate excited states: Methods like Configuration Interaction (CI) or Time-Dependent DFT (TD-DFT) can be used to study the electronic transitions of the molecule, which is important for understanding its photochemical properties.

Analyze electron correlation: Post-Hartree-Fock methods explicitly account for electron correlation, which is the interaction between electrons. This can be important for accurately describing the bonding in molecules with complex electronic structures.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. nih.govbiorxiv.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and the study of intermolecular interactions.

For Tris(2-methylprop-2-en-1-yl) borate, MD simulations could be used to:

Explore the conformational landscape: The 2-methylprop-2-en-1-yl groups in the molecule can rotate around the B-O and O-C bonds. MD simulations can explore the different possible conformations of the molecule and determine their relative energies and populations. mdpi.com

Study intermolecular interactions: In a condensed phase (liquid or solid), molecules of Tris(2-methylprop-2-en-1-yl) borate will interact with each other. MD simulations can be used to study these interactions, such as van der Waals forces and dipole-dipole interactions, and to predict the structure and properties of the bulk material.

Simulate behavior in solution: MD simulations can also be used to study the behavior of Tris(2-methylprop-2-en-1-yl) borate in a solvent. This can provide insights into its solubility and how the solvent affects its conformation and reactivity.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the transition states and intermediates involved, and to calculate the activation energies for different reaction pathways.

Computational Elucidation of Reaction Pathways

For a molecule like Tris(2-methylprop-2-en-1-yl) borate, theoretical studies could be used to investigate a variety of potential reactions, such as:

Hydrolysis: The reaction of the borate ester with water.

Transesterification: The reaction with another alcohol to exchange the alkoxy groups.

Reactions involving the double bonds: The reactivity of the 2-methylprop-2-en-1-yl groups in reactions such as addition or polymerization.

To study these reactions, computational chemists would use methods like DFT to locate the transition state for each step in the reaction mechanism. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the rate of the reaction.

Prediction of Reactivity and Selectivity in Organic Transformations

Once the reaction pathways have been elucidated, computational chemistry can be used to predict the reactivity and selectivity of the molecule in different organic transformations. For example, by comparing the activation energies for different competing reaction pathways, it is possible to predict which product will be formed in the highest yield.

Furthermore, computational methods can be used to understand the factors that control the stereoselectivity of a reaction. For chiral molecules, it is often important to control which stereoisomer is formed. Computational studies can provide insights into the origins of stereoselectivity and can be used to design catalysts or reaction conditions that favor the formation of the desired product.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR chemical shifts, vibrational frequencies)

There are no publicly available computational studies that predict the NMR chemical shifts or vibrational frequencies of Tris(2-methylprop-2-en-1-yl) borate. While theoretical investigations are a common practice for correlating calculated spectroscopic data with experimental findings for many chemical compounds, such research has not been published for this specific borate ester.

Investigation of Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO)

Similarly, a search of the scientific literature yielded no specific investigations into the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, for Tris(2-methylprop-2-en-1-yl) borate. The determination of these frontier molecular orbitals is crucial for understanding a molecule's reactivity and electronic behavior, but this information is not available in the public domain for the specified compound.

Mechanistic Aspects and Chemical Reactivity of Tris 2 Methylprop 2 En 1 Yl Borate

Lewis Acidity of the Boron Center

The boron atom in tris(2-methylprop-2-en-1-yl) borate (B1201080) possesses a vacant p-orbital, rendering it a Lewis acidic center. This characteristic governs its interactions with electron-rich species and its ability to activate other molecules.

As a Lewis acid, tris(2-methylprop-2-en-1-yl) borate readily interacts with Lewis bases, which are molecules or ions with available pairs of electrons. These interactions lead to the formation of adducts, where the Lewis base donates an electron pair to the boron atom, forming a coordinate covalent bond. The strength of this interaction and the stability of the resulting adduct depend on several factors, including the steric hindrance around the boron atom and the electron-donating ability (nucleophilicity) of the Lewis base.

Common Lewis bases that form adducts with borates include amines, phosphines, ethers, and halide ions. For instance, the interaction with a generic Lewis base (L) can be represented as:

B(OCH₂C(CH₃)=CH₂)₃ + L ⇌ L·B(OCH₂C(CH₃)=CH₂)₃

The formation of these adducts can significantly alter the chemical and physical properties of the borate, influencing its solubility, stability, and subsequent reactivity.

Table 1: Examples of Lewis Base Adducts with Boron Compounds This table is illustrative and provides examples of adduct formation with various boron compounds to demonstrate the general principle.

| Boron Compound | Lewis Base | Adduct Formed |

|---|---|---|

| Boron trifluoride (BF₃) | Ammonia (NH₃) | F₃B·NH₃ |

| Trimethylborane (B(CH₃)₃) | Trimethylphosphine (P(CH₃)₃) | (CH₃)₃B·P(CH₃)₃ |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Water (H₂O) | (C₆F₅)₃B·OH₂ |

The Lewis acidity of the boron center in tris(2-methylprop-2-en-1-yl) borate allows it to function as a catalyst or stoichiometric reagent for the activation of various organic substrates. nih.gov By coordinating to an electron-rich site on a substrate, the borate can withdraw electron density, making the substrate more susceptible to nucleophilic attack or other transformations.

A key application of this property is in the activation of carbonyl compounds (aldehydes, ketones, esters). The boron atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation facilitates a wide range of reactions, such as reductions, aldol (B89426) reactions, and other nucleophilic additions.

Furthermore, borates can activate π-bonds in alkenes and alkynes. nih.gov This interaction polarizes the π-system, making it more reactive towards subsequent chemical processes, including cyclizations and addition reactions. The ability to tune the Lewis acidity by modifying the substituents on the boron atom is a critical aspect of designing effective borane (B79455) catalysts for specific organic transformations. rsc.orgresearchgate.net

Reactions Involving the Unsaturated (Isopropenyl) Moieties

The three isopropenyl groups [(CH₃)C=CH₂] attached to the borate ester provide additional sites of reactivity, allowing for a variety of addition and cycloaddition reactions.

The double bonds within the isopropenyl groups of tris(2-methylprop-2-en-1-yl) borate can undergo radical addition reactions. In these processes, a free radical species adds to one of the carbon atoms of the double bond, generating a new radical intermediate. This intermediate can then propagate a chain reaction or be terminated by another radical.

The general mechanism involves the initiation step, where a radical initiator (e.g., a peroxide) generates free radicals. These radicals then add to the alkene moiety of the borate. The regioselectivity of the addition is often governed by the stability of the resulting radical intermediate. For instance, the addition of a radical (R·) to the isopropenyl group would preferentially occur at the terminal CH₂ carbon to form the more stable tertiary radical.

The alkene functionalities in tris(2-methylprop-2-en-1-yl) borate are susceptible to ionic addition reactions, where an electrophile adds to the double bond.

Hydroboration: In a hydroboration reaction, a boron-hydrogen bond adds across the double bond. researchgate.netmasterorganicchemistry.com This reaction typically proceeds with anti-Markovnikov selectivity, meaning the boron atom attaches to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. Subsequent oxidation or protonolysis of the resulting organoborane can lead to the formation of alcohols or alkanes, respectively. The hydroboration of the isopropenyl groups of tris(2-methylprop-2-en-1-yl) borate itself would lead to a more complex polyboron species.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bonds of the isopropenyl groups is another characteristic ionic addition reaction. This reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion. The result is the formation of a dihalogenated product. The reaction with bromine, for example, would yield a dibromo derivative.

The unsaturated nature of the isopropenyl groups allows tris(2-methylprop-2-en-1-yl) borate to participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecules. bris.ac.uk

Diels-Alder Reaction: The isopropenyl groups can potentially act as dienophiles in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. rsc.org The feasibility and rate of such a reaction would depend on the electronic properties and steric hindrance of both the borate and the diene. Lewis acid catalysis, potentially by the borate itself or an external Lewis acid, can accelerate these reactions. rsc.org

1,3-Dipolar Cycloadditions: This class of reactions involves the reaction of a 1,3-dipole with a dipolarophile (in this case, the isopropenyl group) to form a five-membered heterocyclic ring. nih.govwikipedia.orgyoutube.comyoutube.com Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones. The reaction of tris(2-methylprop-2-en-1-yl) borate with an azide, for instance, could lead to the formation of triazoline rings. These reactions are often highly regioselective and stereospecific. wikipedia.org

Table 2: Summary of Reactivity of Tris(2-methylprop-2-en-1-yl) borate

| Reactive Center | Type of Reaction | Reactants | Product Type |

|---|---|---|---|

| Boron Atom | Lewis Acid-Base Adduct Formation | Lewis Bases (e.g., amines, phosphines) | Borate Adducts |

| Boron Atom | Substrate Activation | Carbonyls, Alkenes, Alkynes | Activated Substrate-Borate Complex |

| Isopropenyl Group | Radical Addition | Radical Initiators, Radical Species | Alkyl-substituted Borate |

| Isopropenyl Group | Hydroboration | Boranes (e.g., BH₃) | Polyboron Species |

| Isopropenyl Group | Halogenation | Halogens (e.g., Br₂, Cl₂) | Dihalo-substituted Borate |

| Isopropenyl Group | Diels-Alder Cycloaddition | Conjugated Dienes | Six-membered Ring Adducts |

| Isopropenyl Group | 1,3-Dipolar Cycloaddition | 1,3-Dipoles (e.g., azides, nitrones) | Five-membered Heterocyclic Adducts |

Transmetalation Reactions with Other Main Group and Transition Metals

The reactivity of tris(2-methylprop-2-en-1-yl) borate in transmetalation reactions is not extensively documented in dedicated studies. However, insights can be drawn from the well-established chemistry of other borate esters, such as trimethyl borate. Borate esters are known to participate in exchange reactions with organometallic reagents. For instance, the reaction of trimethyl borate with Grignard reagents (RMgX) is a standard method for the synthesis of boronic acids (RB(OH)2) after a subsequent hydrolysis step. wikipedia.org This process involves the formal transfer of the alkyl or aryl group from the magnesium to the boron center, displacing one of the methoxy (B1213986) groups.

It is plausible that tris(2-methylprop-2-en-1-yl) borate would react in a similar manner with various main group organometallic compounds, such as those of lithium, magnesium, and zinc. The methallyl group (2-methylprop-2-en-1-yl) would likely be displaced by the organic moiety of the organometallic reagent. The efficiency of such a transmetalation would depend on the nucleophilicity of the organometallic reagent and the steric hindrance around the boron atom.

In the context of transition metals, research on related compounds like tris(pyrazolyl)borate and tris(carbene)borate ligands demonstrates their utility in forming stable metal complexes. researchgate.netnih.govchemrxiv.orgnih.govresearchgate.net These ligands coordinate to transition metals through their nitrogen or carbon donor atoms. While tris(2-methylprop-2-en-1-yl) borate is an ester and lacks the strong donor atoms of these specialized ligands, the potential for interaction with transition metal centers should not be entirely dismissed, especially in catalytic cycles where the borate ester might act as a Lewis acid or undergo ligand exchange. For example, tripodal borate ligands have been synthesized from tris(dimethylamino)borane (B1346698) for the formation of ruthenium(II) complexes. researchgate.net

Hydrolytic Stability and Exchange Reactions with Alcohols/Phenols

Tris(2-methylprop-2-en-1-yl) borate is expected to undergo transesterification reactions with other alcohols and phenols. This is a common reaction for borate esters, driven by the formation of a more volatile alcohol, which can be removed by distillation to shift the equilibrium. njit.eduwikipedia.orggoogle.com For example, higher boiling trialkyl borates can be reacted with methanol (B129727) to produce trimethyl borate. njit.edu Conversely, tris(2-methylprop-2-en-1-yl) borate could be synthesized by the reaction of boric acid or another borate ester with 2-methylprop-2-en-1-ol.

Table 1: Comparative Hydrolytic Stability of Selected Borate Esters

| Borate Ester | Conditions | Observation | Reference |

| Trimethyl Borate | 1.0 wt% in petroleum wax oil at 70°C with 0.2g water | Turbidity observed in 5 minutes | nih.gov |

| Tributyl Borate | 1.0 wt% in petroleum wax oil at 70°C with 0.2g water | Turbidity observed in 10 minutes | nih.gov |

| Novel Benzotriazole Borate Derivative | 1.0 wt% in petroleum wax oil at room temperature | No change in turbidity after two months | nih.govnih.gov |

This table illustrates the general trend of hydrolytic stability in borate esters and the significant improvement achieved through structural modification.

Oxidation and Reduction Pathways of the Borate Ester

Specific studies on the oxidation and reduction pathways of tris(2-methylprop-2-en-1-yl) borate are scarce. However, the reactivity of the constituent parts of the molecule can be considered. The borate ester itself, with boron in its +3 oxidation state, is generally stable towards further oxidation under normal conditions. The methallyl groups, on the other hand, contain a carbon-carbon double bond which is susceptible to oxidation. Oxidizing agents could potentially lead to epoxidation or cleavage of the double bond, resulting in more complex molecular structures.

Regarding reduction, borate esters are not typically considered reducible at the boron center under standard chemical conditions. However, their presence can influence reduction reactions of other functional groups. For example, trimethyl borate has been used to modify the reactivity of borane in the reduction of tertiary amides, influencing the product distribution between amines and alcohols. koreascience.kr This suggests that while the borate ester itself is not reduced, it can interact with reducing agents and substrates to alter the course of a reaction. The methallyl groups could potentially be reduced at the double bond via catalytic hydrogenation, which would yield tris(2-methylpropyl) borate.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically for reactions involving tris(2-methylprop-2-en-1-yl) borate are not prominent in the scientific literature. However, general principles of borate ester reactivity can be applied. The kinetics of hydrolysis and transesterification reactions are expected to be influenced by factors such as steric hindrance at the boron center, the nature of the attacking nucleophile, and temperature.

Thermodynamic studies on the complexation of borate with polyols have shown that these reactions are typically enthalpy-driven, with a negative entropic contribution. rsc.orgsemanticscholar.org Linear enthalpy-entropy compensation relationships have been observed for the formation of chelate rings. rsc.org While tris(2-methylprop-2-en-1-yl) borate does not form intramolecular chelates, the thermodynamics of its intermolecular interactions with Lewis bases would likely follow similar principles, being governed by the strength of the donor-acceptor bond formed with the boron atom. The thermodynamics of transesterification reactions are governed by the relative stabilities of the starting materials and products, and the equilibrium can be manipulated by removing a product from the reaction mixture. wikipedia.orggoogle.com

Catalytic Applications in Organic Transformations

Tris(2-methylprop-2-en-1-yl) Borate (B1201080) as a Lewis Acid Catalyst

Borate esters are generally recognized as Lewis acids, a property conferred by the electron-deficient boron atom. wikipedia.orgwikipedia.org Their Lewis acidity can be tuned by the nature of the alkoxy groups attached to the boron center. cardiff.ac.uk However, specific studies quantifying the Lewis acidity of Tris(2-methylprop-2-en-1-yl) borate or detailing its application as a Lewis acid catalyst are not prominently documented.

Promoting Condensation Reactions (e.g., Esterification, Amidation, Imine Formation)

While there is substantial literature on the use of other borate esters as catalysts for condensation reactions, specific data for Tris(2-methylprop-2-en-1-yl) borate is lacking.

Esterification: General methods for preparing borate esters involve the reaction of boric acid with alcohols, often catalyzed by an acid and involving the removal of water. wikipedia.org This is the reverse of esterification catalyzed by a borate ester, and while plausible, specific examples employing Tris(2-methylprop-2-en-1-yl) borate to catalyze esterification were not found.

Amidation: The direct formation of amides from carboxylic acids and amines is a key transformation where borate ester catalysts have shown significant promise. nih.govrsc.org Studies have highlighted the effectiveness of compounds like tris(2,2,2-trifluoroethyl) borate and triphenyl borate in promoting amidation, even for challenging substrates. nih.govrsc.orgresearchgate.net These catalysts are believed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. nih.gov However, research specifically utilizing Tris(2-methylprop-2-en-1-yl) borate for this purpose has not been identified.

Imine Formation: The condensation of amines with carbonyl compounds to form imines can be facilitated by Lewis acids. youtube.comyoutube.com Borate esters, such as tris(2,2,2-trifluoroethyl)borate, have been successfully used as mild reagents for the synthesis of a variety of imines at room temperature. nih.gov No specific examples or research findings were found for the use of Tris(2-methylprop-2-en-1-yl) borate in imine formation.

Role in Other Acid-Catalyzed Organic Reactions

The application of borate esters as Lewis acid catalysts extends to various other organic reactions. For instance, trimethyl borate and triisopropyl borate have been studied as catalysts in the synthesis of quinoxalines. chemmethod.com Cage-shaped borates have been investigated for Mukaiyama-aldol reactions. rsc.org Despite the known Lewis acidic nature of borate esters, there is no available research detailing the role of Tris(2-methylprop-2-en-1-yl) borate in other specific acid-catalyzed transformations.

Borate-Mediated Hydroboration Reactions

Hydroboration is a fundamental reaction in organic synthesis, typically involving the addition of a boron-hydride bond across a double or triple bond. wikipedia.orgtdx.cat

Precursor for Organoboron Reagents in Cross-Coupling Reactions

Borate esters are common precursors for the synthesis of boronic acids and their derivatives, which are crucial reagents in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orgnih.gov Typically, a borate ester like trimethyl borate reacts with a Grignard or organolithium reagent, and subsequent hydrolysis yields the corresponding boronic acid. wikipedia.orgatamanchemicals.com

While it is chemically plausible that Tris(2-methylprop-2-en-1-yl) borate could be used as a precursor in a similar fashion, specific literature examples or established protocols for this application are not available. The use of the methallyl group in this context is not a commonly cited strategy compared to the use of methyl or isopropyl groups.

Role in Polymerization Catalysis (e.g., Ziegler-Natta type, Metathesis Polymerization)

The incorporation of boron into polymer backbones or side chains can impart unique properties, and borate esters can be pivotal in this field, either as catalyst modifiers or as monomers themselves.

In the realm of Ziegler-Natta polymerization , which traditionally uses transition metal compounds (e.g., titanium chlorides) and organoaluminum co-catalysts to produce polyolefins like polyethylene (B3416737) and polypropylene, borate esters can play a non-traditional but important role. libretexts.org A patent has disclosed that simple trialkyl borates, such as trimethyl borate and triethyl borate, can function as external electron donors in Ziegler-Natta catalyst compositions. google.com External donors are crucial for controlling catalyst stereoselectivity and activity. In this capacity, the borate ester modifies the active sites of the primary catalyst to influence the properties of the resulting polymer. google.com It is plausible that Tris(2-methylprop-2-en-1-yl) borate could function similarly as an external donor, modulating the behavior of a conventional Ziegler-Natta system.

Regarding Metathesis Polymerization , Tris(2-methylprop-2-en-1-yl) borate is well-suited to act as a monomer or a cross-linking agent. This type of polymerization, including Ring-Opening Metathesis Polymerization (ROMP) and Acyclic Diene Metathesis (ADMET), is a powerful tool for creating functional polymers. researchgate.netnih.gov The three methallyl groups of Tris(2-methylprop-2-en-1-yl) borate are polymerizable olefins. In ADMET, for instance, diene monomers are polymerized via a metal carbene catalyst (e.g., a Grubbs catalyst) to form long-chain polyolefins. By using a multifunctional monomer like Tris(2-methylprop-2-en-1-yl) borate, a cross-linked polymer network containing boron atoms at the junction points could be synthesized. This approach allows for the direct incorporation of boron into the polymer structure, which can be useful for creating materials with specific electronic or sensing properties.

Polymer Science and Materials Applications

Tris(2-methylprop-2-en-1-yl) Borate (B1201080) as a Monomer in Polymer Synthesis

Tris(2-methylprop-2-en-1-yl) borate's trifunctional nature makes it a valuable monomer for creating complex polymer architectures. The presence of three polymerizable double bonds allows for the formation of highly branched or cross-linked structures.

Radical Polymerization of the Isopropenyl Groups

The isopropenyl groups of Tris(2-methylprop-2-en-1-yl) borate can undergo radical polymerization. However, similar to other allylic monomers, the polymerization can be challenging. Allyl monomers are known to polymerize with more difficulty compared to many vinyl monomers, often resulting in polymers with lower molecular weights, essentially oligomers. researchgate.net This is attributed to a "degradative monomer chain transfer" mechanism. researchgate.net

The process is typically initiated by common radical initiators. The reactivity of the isopropenyl groups is a key factor in the polymerization kinetics. While specific kinetic data for the homopolymerization of Tris(2-methylprop-2-en-1-yl) borate is not extensively documented in publicly available literature, studies on similar allyl compounds provide insights into the expected behavior.

Copolymerization with Other Vinyl Monomers

To overcome the challenges of homopolymerization and to tailor the properties of the final polymer, Tris(2-methylprop-2-en-1-yl) borate can be copolymerized with a variety of vinyl monomers. This approach allows for the incorporation of boron into the polymer backbone, which can impart specific functionalities. Common comonomers could include styrene (B11656), methyl methacrylate (B99206), and other acrylates. acs.orgnih.gov

| Monomer System | General Reactivity Trend | Potential Polymer Properties |

| Tris(2-methylprop-2-en-1-yl) borate / Styrene | Styrene is generally more reactive | Boron-containing polystyrene with modified thermal and flame-retardant properties. |

| Tris(2-methylprop-2-en-1-yl) borate / Methyl Methacrylate | Methyl methacrylate is generally more reactive | Boron-containing acrylic polymers with potential for improved adhesion and thermal stability. |

Formation of Cross-Linked Polymeric Networks

The trifunctional nature of Tris(2-methylprop-2-en-1-yl) borate makes it an effective cross-linking agent. When copolymerized with difunctional or monofunctional monomers, it can form three-dimensional polymer networks. These cross-linked structures can exhibit enhanced mechanical strength, thermal stability, and chemical resistance. The borate core can act as a junction point in the network. The introduction of B-O bonds into polymer networks can significantly improve the thermal stability of the polymers. acs.org

The cross-linking mechanism involves the polymerization of the isopropenyl groups, leading to the formation of a network structure. The density of cross-linking can be controlled by adjusting the concentration of Tris(2-methylprop-2-en-1-yl) borate in the monomer feed. This allows for the tuning of the material's properties from soft gels to rigid thermosets. The formation of these networks is analogous to the use of other multifunctional allyl compounds in creating cross-linked polymers. nih.gov

Use as a Stabilizer or Additive in Polymer Formulations

Beyond its role as a monomer, Tris(2-methylprop-2-en-1-yl) borate and similar organoboron compounds can be utilized as additives to enhance the properties of various polymer formulations. Boron compounds, in general, are recognized for their potential as stabilizers in polymer chemistry. cymitquimica.com For example, Tris-2-ethylhexyl Borate is used as a stabilizer for plastics and rubber. researchgate.net While specific studies detailing the use of Tris(2-methylprop-2-en-1-yl) borate as a primary stabilizer are limited, its chemical nature suggests potential in this area. The boron center can interact with polymer chains and potentially inhibit degradation pathways.

Development of Boron-Containing Polymers with Tailored Properties

The incorporation of boron into polymer structures, either as part of the main chain or as a pendant group, allows for the development of materials with specialized properties. Boronic acid esters and anhydrates are utilized to create dynamic cross-links in vitrimers, which are a class of plastics that can be reprocessed. nih.gov

Flame Retardant Materials

A significant application of boron-containing polymers is in the development of flame-retardant materials. researchgate.netpsu.eduborax.com Boron compounds are known to be effective flame retardants for a wide range of polymers, including polyolefins, polyamides, and polyesters. psu.edu

| Polymer Matrix | Boron Additive | Observed Flame Retardant Effect | Reference |

| Polybutylene terephthalate (B1205515) (PBT) | Anhydrous borax, Colemanite, Zinc borate | Improved Limiting Oxygen Index (LOI) and reduced heat release rate. | researchgate.net |

| Various polymers | Zinc borates | Promotes char formation, suppresses smoke and afterglow. | psu.edu |

| Cellulosic materials | Boric acid, Borax | Prevents flaming combustion and smoldering. | borax.com |

The development of polymers from monomers like Tris(2-methylprop-2-en-1-yl) borate offers a pathway to intrinsically flame-retardant materials, where the boron is chemically bound within the polymer structure, potentially leading to better long-term performance and reduced leaching compared to additive-based systems.

Optical and Electronic Materials (e.g., for OLEDs, sensors)

There is no available research data to suggest the use of Tris(2-methylprop-2-en-1-yl) borate in the formulation or development of optical and electronic materials such as organic light-emitting diodes (OLEDs) or chemical sensors. Scientific studies detailing its synthesis, characterization, and performance in these applications could not be located.

Hydrophobic and Oleophobic Coatings

Information regarding the application of Tris(2-methylprop-2-en-1-yl) borate for creating hydrophobic or oleophobic surfaces is not present in the reviewed scientific literature. Research on the polymerization of its methallyl groups to form a cross-linked, water- or oil-repellent coating has not been reported.

Polymer-Supported Reagents and Catalysts derived from Tris(2-methylprop-2-en-1-yl) Borate

The synthesis and use of polymer-supported reagents or catalysts derived from Tris(2-methylprop-2-en-1-yl) borate are not described in the available scientific papers. While the concept of using polymer backbones to immobilize reactive species is well-established, its specific application to this borate ester has not been documented.

Future Research Directions and Emerging Paradigms

Exploration of Asymmetric Synthesis and Chiral Borate (B1201080) Esters

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. The development of catalytic asymmetric methods to produce non-racemic chiral boronic esters has become a significant area of research. bris.ac.uk These chiral boronic esters are highly valued as building blocks in organic synthesis due to their stability and the ease with which the carbon-boron bond can be transformed into various functional groups. bris.ac.ukacs.org

Future research will likely focus on the development of novel chiral borate esters as catalysts and reagents for asymmetric reactions. nih.govresearchgate.netacs.org The goal is to achieve high enantioselectivity in the synthesis of complex chiral molecules. nih.gov This includes the catalytic asymmetric hydroboration of alkenes to produce chiral tertiary boronic esters, which are valuable intermediates in the synthesis of a variety of chiral compounds. acs.org The exploration of new chiral ligands and catalytic systems will be crucial for expanding the scope and efficiency of these asymmetric transformations. nih.govrsc.org

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and structural properties of borate esters make them promising candidates for the development of advanced functional materials and nanotechnology. Research is underway to incorporate borate esters into polymers and other materials to enhance their thermal stability and other properties. mdpi.com For instance, the modification of silsesquioxanes with boronate esters has been shown to improve the thermal stability of the resulting hybrid materials. mdpi.com

In the realm of nanotechnology, boron-based clusters and their derivatives are being investigated for their unique mechanical, physical, and chemical properties. dntb.gov.ua The ability to create novel architectures at the nanoscale opens up possibilities for applications in electronics, optics, and catalysis. Future work will likely involve the design and synthesis of new borate ester-based nanomaterials with tailored functionalities. This includes the development of boron-doped polycyclic aromatic hydrocarbons (PAHs) and other novel boron-containing nanostructures. nih.gov

Development of Novel Boron-Containing Architectures

The creation of novel molecular architectures containing boron is a key area of ongoing research. dntb.gov.ua Scientists are exploring new synthetic methods to construct complex boron-containing molecules, including cages, polymers, and other unique structures. mdpi.comnih.govacs.org The synthesis of tris(imidazolin-2-ylidene-1-yl)borate complexes and their coordination to metal centers demonstrates the versatility of borate ligands in creating complex molecular frameworks. bath.ac.ukbath.ac.uk

A significant focus is on the development of water-stable boronate ester cages, which have potential applications in encapsulation and catalysis. acs.org The reversible nature of the boronate ester bond allows for the dynamic self-assembly of these complex structures. acs.org Future research will aim to expand the library of boron-containing architectures and explore their potential applications in areas such as drug delivery, sensing, and materials science. mdpi.com

Sustainable Synthesis and Application Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic methodologies. For borate esters, this translates to the development of more sustainable and efficient synthesis routes. nih.govresearchgate.netnih.govthieme.de This includes the use of simple and commercially available borate esters as catalysts for important chemical transformations, such as amide bond formation. nih.govresearchgate.netnih.gov These catalytic methods offer significant improvements in terms of efficiency and safety over traditional stoichiometric reagents. nih.govresearchgate.netnih.gov

Future efforts will likely focus on developing catalytic systems that operate under milder reaction conditions, use greener solvents, and minimize waste generation. thieme.dersc.org The use of carbon dioxide in the synthesis of borate esters from borate salts is an example of a more environmentally friendly approach. google.com Furthermore, the development of pyrotechnic formulations with improved environmental profiles, such as those based on tris(2,2,2-trinitroethyl)borate, highlights the push for greener applications. rsc.org

Computational Design and Prediction of Novel Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and properties of molecules. nih.govmdpi.commdpi.com In the context of borate esters, DFT calculations are used to investigate reaction mechanisms, predict the stability of different structures, and design new molecules with desired properties. rsc.orgenergetic-materials.org.cnresearchgate.netnih.gov

Theoretical studies can provide valuable insights into the electronic structure and bonding of borate esters, helping to rationalize their observed reactivity. energetic-materials.org.cn For example, computational models can be used to predict the binding energies of borate esters with other molecules, which is crucial for applications in materials science and catalysis. energetic-materials.org.cn Future research will undoubtedly leverage the power of computational chemistry to accelerate the discovery and development of new borate esters and their applications. By combining theoretical predictions with experimental validation, scientists can more efficiently design novel catalysts, functional materials, and boron-containing architectures with tailored properties. nih.govyoutube.com

Q & A

Basic: What synthetic methodologies are recommended for preparing Tris(2-methylprop-2-en-1-yl) borate with high purity?

Answer:

The synthesis of tris(allyl) borates typically involves the reaction of boric acid derivatives with allylic alcohols or halides. Key considerations include:

- Base Selection : Use strong bases like LDA (Lithium Diisopropylamide) for deprotonation of allylic precursors, as demonstrated in tris(carbene)borate syntheses .

- Solvent Compatibility : Anhydrous solvents (e.g., THF, CH₂Cl₂) are critical to avoid hydrolysis.

- Purification : Column chromatography under inert atmosphere or vacuum distillation is recommended to isolate the product.

- Validation : Confirm purity via B NMR (expected δ ~10–15 ppm for trigonal borates) and elemental analysis .

Basic: What safety and waste management protocols are essential for handling this compound?

Answer:

- Storage : Store under inert gas (Ar/N₂) at 2–8°C to prevent oxidation or moisture absorption .

- Waste Disposal : Segregate organic boron waste and transfer to licensed facilities for fluorinated compound treatment, as improper disposal risks environmental persistence .

- PPE : Use nitrile gloves, fume hoods, and splash goggles during synthesis.

Advanced: How can structural contradictions in reported coordination geometries of this borate be resolved?

Answer:

Discrepancies in coordination modes (e.g., κ¹ vs. κ³ binding) require:

- X-ray Crystallography : Resolve ambiguity by determining solid-state structures. For example, tris(carbene)borate ligands showed κ³ coordination in Ni complexes via bond-length analysis .

- DFT Calculations : Compare experimental H/C NMR shifts with computed spectra to validate bonding modes .

- Competitive Binding Assays : Use titration experiments (e.g., with competing ligands like pyrazolylborates) to assess binding preferences .

Advanced: What strategies mitigate discrepancies in solubility data across solvents?

Answer:

- Standardized Protocols : Follow IUPAC guidelines for solubility measurements, including temperature control (±0.1°C) and equilibration times (>24 hrs) .

- Ion-Specific Electrodes : Quantify borate concentrations in saturated solutions to avoid UV/Vis interference from organic matrices.

- Error Analysis : Report confidence intervals (±5%) and validate via independent methods (e.g., gravimetric vs. spectroscopic) .

Advanced: How does the steric profile of this borate influence catalytic activity in transition metal complexes?

Answer:

- Solid Angle Analysis : Calculate ligand steric bulk using %VBur (Buried Volume) or Tolman parameters. For example, tris(carbene)borates exhibited ~45% solid angles, comparable to phosphine ligands, enhancing catalytic site shielding .

- Catalytic Screening : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura). Reduced yields under bulky conditions suggest steric hindrance .

- Comparative Studies : Benchmark against Tp* (trispyrazolylborate) ligands to evaluate electronic vs. steric contributions .

Advanced: What role does this borate play in improving ionic conductivity in low-temperature electrochemical systems?

Answer:

Fluorinated borates (e.g., tris(2,2,2-trifluoroethyl) borate) act as anion receptors in electrolytes:

- Mechanism : B-O groups complex with anions (e.g., PF₆⁻), reducing ion-pairing and enhancing Li⁺ mobility. Conductivity gains of ~30% at -20°C were reported for Li-(CF)ₙ cells .

- Optimization : Adjust borate concentration (0.1–1.0 M) and solvent polarity (e.g., EC/DMC mixtures) to balance viscosity and ion dissociation .

Advanced: How can researchers address challenges in characterizing borate decomposition pathways?

Answer:

- TGA-MS : Track thermal decomposition (onset ~150°C) and identify volatile byproducts (e.g., allyl alcohols) via mass spectrometry .

- Accelerated Aging Studies : Expose samples to controlled humidity (40–80% RH) and monitor hydrolysis via B NMR shifts (trigonal → tetrahedral boron) .

- Computational Modeling : Simulate degradation pathways using DFT to predict reactive intermediates .

Advanced: What experimental designs are optimal for studying borate ligand exchange kinetics?

Answer:

- Stopped-Flow Spectroscopy : Measure ligand substitution rates (e.g., with competing THF or DMSO) under pseudo-first-order conditions .

- Isotopic Labeling : Use O-labeled borates to track oxygen exchange via FTIR or mass spectrometry.

- Variable-Temperature NMR : Determine activation parameters (ΔH‡, ΔS‡) from Eyring plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.